molecular formula C11H13ClS B184646 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- CAS No. 774-51-6

2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-

Cat. No.: B184646
CAS No.: 774-51-6
M. Wt: 212.74 g/mol
InChI Key: WROVLOOOXFUDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is a heterocyclic compound with a thiophene ring and a tetrahydrofuran ring. It has recently gained attention in scientific research due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- is not yet fully understood. However, it is believed to interact with specific target molecules in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to modulate certain signaling pathways in the body, leading to therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one limitation is its potential toxicity, which may require careful handling and safety precautions.

Future Directions

There are several future directions for research on 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro-. One area of interest is its potential as a drug scaffold for the treatment of various diseases. Further studies are needed to optimize its structure and improve its pharmacological properties. Another area of interest is its potential as a tool for studying specific biological processes, such as enzyme inhibition. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-methylthiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be purified through column chromatography.

Scientific Research Applications

2H-Thiopyran, 4-(4-chlorophenyl)tetrahydro- has shown promise in various scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as a drug scaffold for the treatment of various diseases, including cancer and neurological disorders. It has also been explored as a potential inhibitor of certain enzymes involved in disease progression.

Properties

774-51-6

Molecular Formula

C11H13ClS

Molecular Weight

212.74 g/mol

IUPAC Name

4-(4-chlorophenyl)thiane

InChI

InChI=1S/C11H13ClS/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2

InChI Key

WROVLOOOXFUDMO-UHFFFAOYSA-N

SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Canonical SMILES

C1CSCCC1C2=CC=C(C=C2)Cl

Origin of Product

United States

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